molecular formula C4H8O B1594861 cis-2-Buten-1-Ol CAS No. 4088-60-2

cis-2-Buten-1-Ol

Cat. No.: B1594861
CAS No.: 4088-60-2
M. Wt: 72.11 g/mol
InChI Key: WCASXYBKJHWFMY-IHWYPQMZSA-N
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Description

cis-2-Buten-1-Ol, also known as crotyl alcohol, is an organic compound with the molecular formula C₄H₈O. It is a primary alcohol with a double bond between the second and third carbon atoms in the butene chain. This compound exists in two geometric isomers: (E)-2-buten-1-ol and (Z)-2-buten-1-ol .

Preparation Methods

Synthetic Routes and Reaction Conditions: cis-2-Buten-1-Ol can be synthesized through various methods. One common method involves the reduction of crotonaldehyde using sodium borohydride or lithium aluminum hydride. Another method includes the hydroboration-oxidation of 1-butyne .

Industrial Production Methods: Industrial production of 2-buten-1-ol often involves the isomerization of 3-methyl-3-buten-1-yl acetate in the presence of a palladium catalyst. This process is carried out under hydrogenation conditions at elevated temperatures .

Chemical Reactions Analysis

Types of Reactions: cis-2-Buten-1-Ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

cis-2-Buten-1-Ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-buten-1-ol involves its interaction with various molecular targets. For instance, it can undergo addition reactions with electrophiles or nucleophiles due to the presence of the double bond. The hydroxyl group allows it to participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of a double bond and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

(Z)-but-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O/c1-2-3-4-5/h2-3,5H,4H2,1H3/b3-2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCASXYBKJHWFMY-IHWYPQMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30884032
Record name 2-Buten-1-ol, (2Z)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

72.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

120.00 to 122.00 °C. @ 760.00 mm Hg
Record name 2-Buten-1-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033858
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1000 mg/mL
Record name 2-Buten-1-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033858
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4088-60-2, 6117-91-5
Record name (2Z)-2-Buten-1-ol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Crotyl alcohol, (Z)-
Source ChemIDplus
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Record name Crotonyl alcohol
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Record name 2-Buten-1-ol, (2Z)-
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Record name 2-Buten-1-ol, (2Z)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CROTYL ALCOHOL, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6GGS58T62
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Record name 2-Buten-1-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033858
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

In accordance with Example 1, a homogeneous solution of 6.2 grams (0.11 moles) of butadiene and 100 milliliters of a 65 volume percent aqueous sulfolane solution were reacted in the presence of a cation exchanger sold under the trademark Lewatit SPC 118 at a temperature of 100° C. After agitating at 100° C. for 6 hours, 76 percent of the mixture had reacted. A yield of 60 percent 1-butene-3-ol and a yield of 26 percent 2-butene-1-ol (crotylalcohol) was obtained.
Quantity
6.2 g
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
65
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
SPC 118
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
60%
Yield
26%

Synthesis routes and methods II

Procedure details

The significance of the conjugated epoxyalkene system in the reactants of this invention is demonstrated by the hydrogenation of 3,4-epoxy-1-butene and 1,2-epoxy-7-octene under mild conditions of 50°-55° C. and 4.6 bars hydrogen pressure using a sulfur-modified Raney-nickel catalyst. Such hydrogenation of 3,4-epoxy-1-butene gives 74% crotyl alcohol and 23% 3-buten-1-ol whereas the hydrogenation of 1,2-epoxy-7-octene (wherein the double bond and epoxy groups are separated by four carbon atoms) gives a mixture of starting material, 1,2-epoxyoctane, and isomers of the starting material.
[Compound]
Name
epoxyalkene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

The tube, catalyst and general procedure described in Example I were employed, with 57.0 g of crotyl acetate substituted for the allyl acetate. The effluent in this case was composed of 12.5 g of unconverted crotyl acetate (22% recovery), 24.7 g of crotyl alcohol (88% yield based on 78% conversion), 24.5 g of methyl acetate (85% yield) and the excess methanol.
Quantity
57 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12.5 g
Type
reactant
Reaction Step Three
Yield
88%
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-2-Buten-1-Ol
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Reactant of Route 4
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Reactant of Route 5
cis-2-Buten-1-Ol
Reactant of Route 6
cis-2-Buten-1-Ol

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